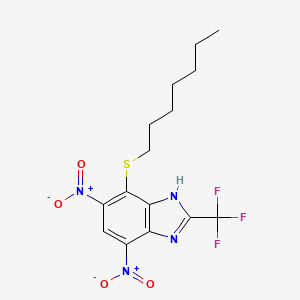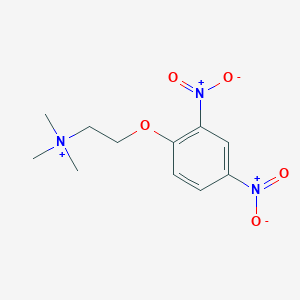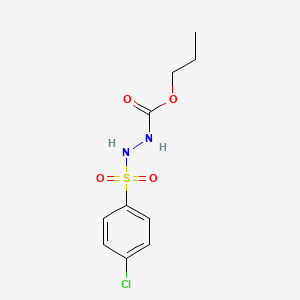
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate is an organic compound that features a propyl ester group, a sulfonyl hydrazine moiety, and a chlorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate typically involves the following steps:
Formation of the sulfonyl hydrazine intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate under controlled conditions to form 4-chlorobenzenesulfonyl hydrazine.
Esterification: The intermediate is then reacted with propyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorobenzene ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The sulfonyl hydrazine moiety can undergo oxidation and reduction reactions, potentially leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the sulfonyl hydrazine moiety.
Applications De Recherche Scientifique
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the biological activity of sulfonyl hydrazine derivatives.
Industrial Applications: The compound can be used in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can act as a nucleophile, participating in various biochemical pathways. The chlorobenzene ring can interact with hydrophobic pockets in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate
- Propyl 2-(4-fluorobenzene-1-sulfonyl)hydrazine-1-carboxylate
- Propyl 2-(4-bromobenzene-1-sulfonyl)hydrazine-1-carboxylate
Uniqueness
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability.
Propriétés
Numéro CAS |
58358-86-4 |
|---|---|
Formule moléculaire |
C10H13ClN2O4S |
Poids moléculaire |
292.74 g/mol |
Nom IUPAC |
propyl N-[(4-chlorophenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-2-7-17-10(14)12-13-18(15,16)9-5-3-8(11)4-6-9/h3-6,13H,2,7H2,1H3,(H,12,14) |
Clé InChI |
QIFRTNSMKIWBPS-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)
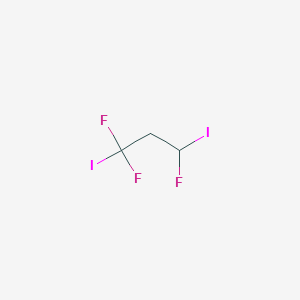
![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
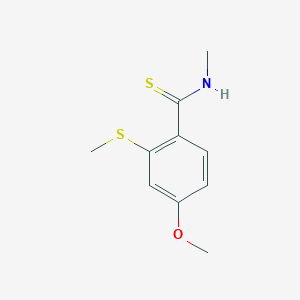

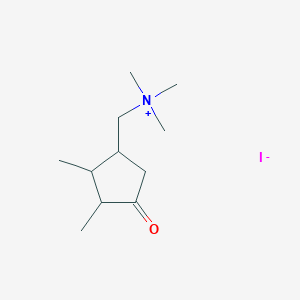
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)

![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
